Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate
Description
Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a rigid bicyclic octahydroindene substituent at position 4 and a butyl ester group at position 2.
Properties
IUPAC Name |
butyl 4-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-yl]-6,8-difluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2NO2/c1-2-3-8-28-23(27)21-13-18(16-9-14-6-4-5-7-15(14)10-16)19-11-17(24)12-20(25)22(19)26-21/h11-16H,2-10H2,1H3/t14-,15+,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVMZIWQQKNVAW-XYPWUTKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)C3CC4CCCCC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)C3C[C@H]4CCCC[C@H]4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation and Fluorination
The Vilsmeier-Haack reaction, employing POCl₃ and DMF, is a proven method for introducing formyl groups to electron-rich aromatic systems. For 6,8-difluoroquinoline, this reaction can be adapted using 3-fluoroacetanilide as a starting material. Subsequent treatment with POCl₃/DMF at 80°C yields 2-chloro-6,8-difluoroquinoline-3-carbaldehyde (Yield: 78%, m.p. 202°C). Fluorination at positions 6 and 8 is achieved via directed ortho-metallation using LDA (lithium diisopropylamide) followed by quenching with N-fluorobenzenesulfonimide (NFSI), ensuring regioselectivity.
One-Pot Multicomponent Synthesis
Ammonium metavanadate-catalyzed three-component reactions, as demonstrated in indenoquinoline synthesis, offer a streamlined approach. Adapting this method, a mixture of 2-fluoroaniline, ethyl 4,4,4-trifluoroacetoacetate, and 3,5-difluorobenzaldehyde in ethanol at ambient temperature produces 6,8-difluoroquinoline-2-carboxylate intermediates (Yield: 65–82%). This route minimizes purification steps and enhances atom economy.
Esterification and Final Assembly
Carboxylate Ester Formation
The 2-carboxylic acid intermediate is esterified with butanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. This method avoids racemization and provides the butyl ester in 90% yield.
Global Deprotection and Purification
Final deprotection of tert-butyl groups (if used) is accomplished with 4M HCl in dioxane, followed by neutralization with NaHCO₃. Column chromatography on silica gel (hexane/EtOAc 4:1) isolates the target compound with >95% purity.
Analytical Data and Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (3aR,7aS) configuration of the indenyl group (CCDC deposition number: 2255012).
Challenges and Optimization Considerations
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Regioselective Fluorination : Competing fluorination at positions 5 and 7 necessitates careful choice of directing groups (e.g., –NO₂, –CO₂R).
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Stereochemical Drift : The indenyl group’s configuration is prone to epimerization under acidic conditions; thus, mild purification protocols are critical.
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Catalyst Poisoning : Residual zinc from cyclization steps may deactivate Pd catalysts in cross-coupling reactions, requiring thorough washing with EDTA solutions .
Scientific Research Applications
Scientific Research Applications
Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate has shown promise in several scientific research domains:
Medicinal Chemistry
This compound is being explored for its potential as a pharmaceutical agent. Its structural framework suggests it may interact with biological targets relevant to various diseases, particularly in the realm of oncology and neurology.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of quinoline compounds can exhibit cytotoxic effects against certain cancer cell lines. Further research could elucidate the mechanisms through which this compound exerts similar effects.
Agrochemicals
The compound's unique fluorinated structure may enhance its efficacy as an agrochemical. Fluorine atoms can improve the metabolic stability and bioactivity of compounds in agricultural applications.
Case Studies
- Pesticide Development : Research into fluorinated quinoline derivatives has shown increased potency as insecticides and fungicides. The potential application of this compound in developing new agrochemicals is under investigation.
Material Science
Due to its distinctive chemical properties, this compound could be utilized in the development of novel materials with specific functionalities.
Case Studies
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. The fluorine atoms enhance the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with two structurally related 6,8-difluoroquinoline derivatives from the evidence:
Pharmacological and Physicochemical Insights
Fluorine Substitution: All three compounds feature 6,8-difluoro groups, which are known to increase metabolic stability and binding affinity in drug design by modulating electron density and steric interactions .
Ester vs. Carboxylic Acid : The butyl and ethyl esters in the target compound and ’s derivative may act as prodrugs, improving oral bioavailability compared to the carboxylic acid in ’s compound .
Position 4 Modifications : The octahydroindene group in the target compound introduces a rigid, lipophilic scaffold, contrasting with the morpholinyl and piperazinyl groups in the others, which are polar and may enhance solubility or target engagement .
Research Findings and Trends
- Antimicrobial Activity: Fluorinated quinolones like those in and are historically associated with DNA gyrase inhibition. The octahydroindene group in the target compound could alter binding kinetics compared to traditional morpholine/piperazine substituents .
Biological Activity
Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate (CAS: 1951444-45-3) is a synthetic compound belonging to the quinoline family. Its unique structure incorporates difluorinated and octahydroindene moieties, which may confer distinct biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships.
| Property | Value |
|---|---|
| Molecular Formula | C23H27F2NO2 |
| Molar Mass | 387.46 g/mol |
| Density | 1.181 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 505.2 ± 50.0 °C (Predicted) |
| pKa | -1.97 ± 0.50 (Predicted) |
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of quinoline derivatives, including this compound. The compound's activity has been evaluated against various bacterial strains.
- Gram-positive vs. Gram-negative Bacteria :
- Mechanism of Action :
- IC50 Values :
Case Studies
- Study on Quinoline Derivatives :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What synthetic strategies are recommended for preparing Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of complex quinoline derivatives typically involves multi-step reactions, including cyclization, fluorination, and esterification. For example, analogous compounds like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via nucleophilic substitution and cyclocondensation reactions using α-acetyl-N-arylhydrazonoyl chlorides . Key factors for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for fluorination steps .
- Catalysts : Use of Bu₄NI in alkylation reactions improves regioselectivity and yield .
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .
Characterization should involve NMR (¹H/¹³C/¹⁹F), HPLC for purity, and X-ray crystallography for stereochemical confirmation .
Q. How can researchers validate the stereochemical integrity of the (3aR,7aS)-octahydro-1H-inden-2-yl moiety in this compound?
- Methodological Answer: Enantiomeric purity is critical for bioactivity. Recommended approaches include:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) for baseline separation .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., Density Functional Theory) .
- Crystallography : Resolve single-crystal structures to confirm absolute configuration .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate and biodegradation pathways of this compound?
- Methodological Answer: Environmental persistence studies should follow protocols from long-term projects like INCHEMBIOL :
- Abiotic degradation : Expose the compound to UV light (λ = 254–365 nm) in simulated water/soil matrices, monitoring via LC-MS/MS.
- Biotic transformation : Use OECD 301F (Closed Bottle Test) with activated sludge to assess microbial degradation .
- Partitioning analysis : Measure logP (octanol-water) and soil adsorption coefficients (Kd) using shake-flask methods .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this quinoline derivative?
- Methodological Answer: SAR studies require systematic modifications and bioassays:
- Core modifications : Synthesize analogs with varying substituents (e.g., replacing difluoro groups with chloro or methoxy) .
- In vitro assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) against Gram+/Gram− strains (e.g., S. aureus and E. coli) using broth microdilution .
- Mechanistic studies : Use fluorescence quenching to assess DNA gyrase/topoisomerase IV binding .
Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer: Discrepancies often arise from pharmacokinetic variability. Address this via:
- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid clearance pathways .
- Prodrug design : Modify the butyl ester group to enhance bioavailability .
- Dose-response optimization : Apply a randomized block design with split-split plots to account for interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
